2,5,6-Trimethoxynicotinic acid
Overview
Description
2,5,6-Trimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of three methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethoxynicotinic acid typically involves the methoxylation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with methanol in the presence of a catalyst, such as sulfuric acid, under reflux conditions. This process introduces methoxy groups at the 2, 5, and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
2,5,6-Trimethoxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups can enhance the compound’s binding affinity and specificity, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the methoxy groups.
2,6-Dimethoxynicotinic Acid: A derivative with methoxy groups at the 2 and 6 positions.
5-Methoxynicotinic Acid: A derivative with a methoxy group at the 5 position.
Uniqueness
2,5,6-Trimethoxynicotinic acid is unique due to the presence of three methoxy groups, which can significantly alter its chemical and biological properties compared to other nicotinic acid derivatives. These modifications can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5,6-trimethoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-6-4-5(9(11)12)7(14-2)10-8(6)15-3/h4H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIDKZJJOQSGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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